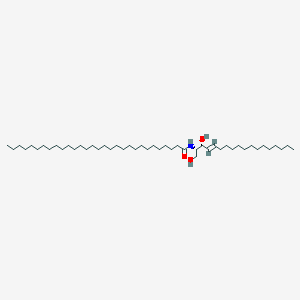

C30-Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-48(52)49-46(45-50)47(51)43-41-39-37-35-33-31-16-14-12-10-8-6-4-2/h41,43,46-47,50-51H,3-40,42,44-45H2,1-2H3,(H,49,52)/b43-41+/t46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMSJWGKIOCDQT-NJLCVJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure, Function, and Analysis of C30-Ceramide

Audience: This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of C30-Ceramide, its biochemical properties, signaling roles, and relevant experimental methodologies.

Introduction to Ceramides (B1148491)

Ceramides are a class of waxy lipid molecules that form the structural and signaling backbone of all sphingolipids.[1][2] They consist of a sphingosine (B13886) or a related long-chain base, to which a fatty acid is linked via an amide bond.[2] These molecules are integral components of the cell membrane and are central to the regulation of numerous cellular processes, including differentiation, proliferation, and programmed cell death (apoptosis).[3][4] Furthermore, ceramides, particularly those with very long acyl chains, are critical constituents of the skin's stratum corneum, where they play an essential role in establishing and maintaining the water permeability barrier.[5][6][7]

The Chemical Structure of this compound

This compound, specifically referred to as Cer(d18:1/30:0), is a very-long-chain ceramide. Its structure is composed of a D-erythro-sphingosine base (d18:1) and a 30-carbon saturated fatty acid, triacontanoic acid, joined by an amide linkage.[8][9] This extended acyl chain length is crucial for its function, particularly in forming the highly ordered, impermeable lipid structures of the epidermis.[10]

A notable variant is the ω-hydroxy this compound, which features a hydroxyl group at the terminal (omega) position of the 30-carbon acyl chain.[11][12] This modification further alters its polarity and interactions within lipid membranes.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound and its ω-hydroxy variant are summarized below.

| Property | This compound (Cer(d18:1/30:0)) | C30 (ω-hydroxy) Ceramide |

| Systematic Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide[8][9] | 30-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide[11][12] |

| CAS Number | 871540-97-5[8][9] | 457100-08-2[11][12] |

| Molecular Formula | C48H95NO3[8][9] | C48H95NO4[11][12] |

| Molecular Weight | 734.3 g/mol [9] | 750.3 g/mol [11][12] |

| Physical State | Solid[9] | Solid[11][12] |

| Solubility | Chloroform, Chloroform:Methanol (2:1), Ethanol[9] | Chloroform:Methanol (5:1), DMF, Ethanol (heated)[11][12] |

Biological Roles and Signaling Pathways

This compound is not merely a structural lipid; it is a bioactive molecule involved in critical cellular signaling cascades.

Skin Barrier Function

Ceramides are the primary lipid component of the stratum corneum, making up approximately 50% of the lipids that form the lamellar sheets essential for the skin's barrier function.[5][13] Very-long-chain ceramides, including this compound, are vital for this role.[10] Deficiencies in these ceramides are linked to skin disorders with diminished barrier function, such as atopic dermatitis and psoriasis.[6][9]

Ceramide Biosynthesis Pathways

Intracellular ceramide levels are tightly regulated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[10][14][15]

-

De Novo Synthesis: Occurs in the endoplasmic reticulum, starting with the condensation of serine and palmitoyl-CoA.[10]

-

Sphingomyelin Hydrolysis: In response to cellular stress, sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.[15]

-

Salvage Pathway: Complex sphingolipids are broken down in lysosomes, and the resulting sphingosine is recycled back into ceramide.[10][16]

Caption: The three major pathways for cellular ceramide generation.

Apoptosis Signaling

Ceramide is a well-established pro-apoptotic second messenger.[17][18] Various cellular stresses, including treatment with tumor necrosis factor (TNF-α), trigger the rapid generation of ceramide.[3] This accumulation of ceramide can initiate apoptosis through several mechanisms, such as activating the c-Jun N-terminal kinase (JNK) pathway, directly interacting with Bcl-2 family proteins at the mitochondria, and promoting the generation of reactive oxygen species (ROS).[19]

Caption: Simplified overview of ceramide's role in initiating apoptosis.

Insulin (B600854) Signaling

Accumulating evidence suggests that ceramides act as antagonists of insulin signaling.[20] Specifically, ceramides may inhibit the insulin pathway by preventing the translocation and subsequent activation of the protein kinase Akt (also known as PKB).[20] This inhibition disrupts downstream events, including glucose transporter 4 (GLUT4) translocation, thereby contributing to insulin resistance.

Caption: Ceramide inhibits a key step in the insulin signaling cascade.

Experimental Protocols

Chemical Synthesis of this compound

A common and convenient method for synthesizing ceramides involves the direct coupling of a fatty acid with a long-chain sphingoid base using a carbodiimide (B86325).[21][22]

Methodology: Carbodiimide-Mediated Coupling [21][22]

-

Reactant Preparation: Dissolve the long-chain base (D-erythro-sphingosine) and the fatty acid (triacontanoic acid) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2).

-

Coupling Reaction: Add a mixed carbodiimide reagent to the solution. This reagent facilitates the formation of the amide bond between the carboxyl group of the fatty acid and the amino group of the sphingosine. The reaction is typically carried out in a thermostated chamber at 40-45°C for approximately 16 hours.

-

Work-up and Extraction: After the reaction, the solution is diluted with a solvent such as diethyl ether and washed sequentially with dilute acid (e.g., 1N HCl), a neutral salt solution (e.g., 15% NaCl), and distilled water to remove unreacted components and byproducts.

-

Purification: The crude product is concentrated in vacuo. Purification is achieved via column chromatography on silicic acid. The column is first washed with a non-polar solvent mixture (e.g., ethyl acetate-benzene, 1:9 v/v), and the ceramide is then eluted with a more polar mixture (e.g., ethyl acetate-benzene, 2:8 v/v).

-

Verification: The identity and purity of the synthesized this compound can be confirmed using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and gas-liquid chromatography-mass spectrometry (GC-MS) after derivatization.[21]

Extraction and Quantification from Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species from complex biological matrices.[23][24]

Methodology: LC-MS/MS Analysis [23]

-

Sample Homogenization: Biological samples (e.g., tissue, plasma) are homogenized in a suitable buffer.

-

Internal Standard Spiking: Non-physiological odd-chain ceramides (e.g., C17- or C25-Ceramide) are added to the homogenate as internal standards to correct for extraction losses and ionization variability.

-

Lipid Extraction: Total lipids are extracted using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system to partition lipids into an organic phase.

-

Sample Cleanup (for complex matrices): For samples like plasma, an additional cleanup step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids from more abundant lipid classes.[23]

-

LC Separation: The extracted lipid sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of different ceramide species is typically achieved using a reverse-phase C8 or C18 column with a gradient elution of organic solvents.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species and the internal standards are monitored.

-

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of synthetic standards.

Caption: A typical workflow for the analysis of this compound from biological samples.

Conclusion

This compound is a key very-long-chain sphingolipid with a dual role as a critical structural component of the skin barrier and as a potent signaling molecule. Its unique chemical structure, dominated by a 30-carbon acyl chain, dictates its physical properties and biological functions. Understanding its involvement in vital pathways like apoptosis and insulin signaling, coupled with robust methodologies for its synthesis and quantification, provides a powerful framework for researchers in dermatology, oncology, and metabolic diseases to explore its potential as a biomarker and therapeutic target.

References

- 1. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]

- 7. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. larodan.com [larodan.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. C30(omega-hydroxy) Ceramide (d18:1/30:0) | CAS 457100-08-2 | Cayman Chemical | Biomol.com [biomol.com]

- 13. scite.ai [scite.ai]

- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Role for Ceramides, but Not Sphingomyelins, as Antagonists of Insulin Signaling and Mitochondrial Metabolism in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

Biological functions of ultra-long-chain ceramides

An In-depth Technical Guide to the Biological Functions of Ultra-Long-Chain Ceramides (B1148491)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ultra-long-chain ceramides (ULC-Cer), a subclass of sphingolipids characterized by fatty acyl chains of 26 carbons or more, are indispensable for mammalian life. While present in low abundance in most tissues, they are highly enriched in the epidermis and are fundamental to the establishment of the skin's permeability barrier. Beyond this structural role, emerging evidence indicates that ULC-Cer are critical modulators of complex cellular signaling pathways, including apoptosis, autophagy, and the endoplasmic reticulum stress response. Their dysregulation is implicated in a range of pathologies, from debilitating skin diseases like ichthyosis and psoriasis to cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, biophysical properties, and multifaceted biological functions of ULC-Cer. It details their signaling roles, summarizes their involvement in disease, and presents methodologies for their analysis, offering a valuable resource for researchers and professionals in the field.

Introduction to Ultra-Long-Chain Ceramides

Ceramides are central intermediates in sphingolipid metabolism, composed of a sphingoid base linked to a fatty acid via an amide bond.[1] The length of this fatty acyl chain is a critical determinant of the ceramide's biophysical properties and biological function.[2] Ceramides are categorized by their acyl chain length into long-chain (C16-C18), very-long-chain (C20-C24), and ultra-long-chain (≥C26) species.[2][3] ULC-Cer are particularly crucial for the survival of terrestrial mammals, primarily due to their essential role in forming the skin's water permeability barrier.[1][4] They are major components of the extracellular lipid matrix in the stratum corneum, the outermost layer of the epidermis.[4][5]

Biosynthesis and Metabolism

The synthesis of ULC-Cer is a specialized process involving the coordinated action of specific enzymes, primarily in the endoplasmic reticulum.[6]

-

Elongation of Fatty Acids: The process begins with the elongation of long-chain fatty acids to produce ultra-long-chain fatty acyl-CoAs (ULCFA-CoAs). This rate-limiting step is catalyzed by the fatty acid elongase ELOVL4 .[5][7][8]

-

Ceramide Synthesis: The resulting ULCFA-CoA is then attached to a sphingoid base (such as sphinganine) by Ceramide Synthase 3 (CERS3) . CERS3 is the only ceramide synthase with significant activity towards acyl-CoA donors of C28 or longer.[6][9] The product, a dihydroceramide, is subsequently desaturated to form the final ceramide.

-

Regulation: The expression of both ELOVL4 and CERS3 is coordinately upregulated during keratinocyte differentiation.[5][7][10] This process is controlled at the transcriptional level, in part by the peroxisome proliferator-activated receptor (PPAR) β/δ.[5][10] Furthermore, a functional interplay exists where CERS3 positively regulates the elongase activity of ELOVL4.[5][11]

Below is a diagram illustrating the key steps in ULC-Cer biosynthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 4. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation | PLOS One [journals.plos.org]

- 8. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]

- 9. ultra-long-chain ceramide synthase - Creative Biogene [microbialtec.com]

- 10. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthesis of C30-Ceramides in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathway of C30-ceramides in mammalian cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolism and biological significance of ultra-long-chain ceramides (B1148491). This document details the key enzymes, presents quantitative data, outlines experimental protocols, and provides visual representations of the synthesis pathway and analytical workflows.

Introduction to C30-Ceramides

Ceramides are a class of sphingolipids that are central to the structural integrity of cellular membranes and play critical roles as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and proliferation. The length of the N-acyl chain of ceramides can vary significantly, and this structural diversity is a key determinant of their biological function. Ultra-long-chain ceramides (ULC-Cer), which contain fatty acid chains of 26 carbons or more, are particularly important for the barrier function of the skin. C30-ceramides, a specific type of ULC-Cer, are crucial components of the epidermis, contributing to the formation of a competent water permeability barrier. Dysregulation of C30-ceramide synthesis has been implicated in skin disorders such as ichthyosis.

The Core Synthesis Pathway of C30-Ceramides

The synthesis of C30-ceramides is a multi-step process that occurs primarily in the endoplasmic reticulum (ER). It involves three key families of enzymes: Fatty Acid Elongases (ELOVLs), Ceramide Synthases (CerS), and Cytochrome P450 family 4 (CYP4F) enzymes. The pathway can be broadly divided into three main stages:

-

Elongation of Very-Long-Chain Fatty Acids: The process begins with the elongation of existing long-chain fatty acids to produce a C30 fatty acyl-CoA precursor.

-

ω-Hydroxylation of the Fatty Acyl Chain: The terminal methyl group of the C30 fatty acid is hydroxylated.

-

Condensation with a Sphingoid Base: The resulting ω-hydroxy C30 fatty acyl-CoA is attached to a sphingoid base to form the final ceramide.

Key Enzymes and their Roles

-

Fatty Acid Elongase 4 (ELOVL4): This enzyme is a member of the ELOVL family, which is responsible for the rate-limiting step in the elongation of fatty acids. ELOVL4 exhibits specificity for the synthesis of very-long-chain saturated and polyunsaturated fatty acids (VLC-FAs), including those with 28 and 30 carbons[1][2]. It catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.

-

Ceramide Synthase 3 (CerS3): Mammals have six ceramide synthases, each with a preference for fatty acyl-CoAs of different chain lengths. CerS3 is the primary synthase involved in the synthesis of ULC-Cer, showing high selectivity for very- and ultra-long-chain fatty acyl-CoAs (C22 and longer)[3][4][5].

-

Cytochrome P450 4F22 (CYP4F22): This enzyme is a fatty acid ω-hydroxylase. It catalyzes the hydroxylation of the terminal carbon of ultra-long-chain fatty acids, a critical step in the formation of ω-hydroxyceramides, which are essential for the skin's barrier function[6][7][8].

The currently understood pathway for the synthesis of ω-hydroxy this compound is that a C28 fatty acyl-CoA is elongated to a C30 fatty acyl-CoA by ELOVL4. This C30 fatty acyl-CoA is then ω-hydroxylated by CYP4F22. Finally, the ω-hydroxy C30 fatty acyl-CoA is used by CerS3 to acylate a sphingoid base (e.g., sphingosine (B13886) or sphinganine) to form the ω-hydroxy this compound.

Quantitative Data

While specific kinetic parameters for human enzymes with C30 substrates are not extensively documented, the available data on substrate specificity and activity provide valuable insights.

Table 1: Enzyme Substrate Specificity and Activity

| Enzyme | Substrate(s) | Product(s) | Key Quantitative Insights | Reference(s) |

| ELOVL4 | C26:0-CoA, C28:0-CoA, Malonyl-CoA | C28:0-CoA, C30:0-CoA | Efficiently elongates fatty acyl-CoAs of C26 and greater. | [3][9][10] |

| CerS3 | C26:0-CoA and other ULC-CoAs, Sphinganine | C26-dihydroceramide and other ULC-dihydroceramides | Exhibits high selectivity for very- and ultra-long-chain fatty acyl-CoAs (>C22). Activity is stimulated by Acyl-CoA Binding Protein (ACBP). | [4][11][12] |

| CYP4F22 | Ultra-long-chain fatty acids (C28-C36) | ω-hydroxy ultra-long-chain fatty acids | Catalyzes the terminal (ω) hydroxylation of ULC-FAs prior to their incorporation into ceramides. | [6][7][8] |

Table 2: this compound Abundance in Mammalian Tissues

| Tissue | Species | Ceramide Species | Concentration/Abundance | Reference(s) |

| Stratum Corneum | Human | Ceramides with C30 acyl chains | Present as a significant component of the total ceramide pool, particularly in ω-hydroxyceramide classes. | [13][14] |

| Brain | Mouse | Ceramides with C30 acyl chains | Detected in lower abundance compared to more common C16, C18, and C24 species. | [1][15][16] |

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from general methods for measuring microsomal fatty acid elongation.

Objective: To measure the elongation of a C28:0-CoA to C30:0-CoA by ELOVL4 in a microsomal preparation.

Materials:

-

Microsomal fraction isolated from cells overexpressing ELOVL4.

-

C28:0-CoA substrate.

-

[2-14C]Malonyl-CoA (radiolabeled).

-

NADPH.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Saponification solution (e.g., 10% KOH in 90% ethanol).

-

Acidification solution (e.g., concentrated HCl).

-

Organic solvent for extraction (e.g., hexane).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:

-

50 µL of 2x reaction buffer.

-

10 µL of NADPH solution (final concentration 1 mM).

-

10 µL of microsomal protein (e.g., 50 µg).

-

10 µL of C28:0-CoA (final concentration 20 µM).

-

10 µL of [2-14C]Malonyl-CoA (final concentration 50 µM, with appropriate specific activity).

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 20-30 minutes.

-

Stop the reaction by adding 1 mL of saponification solution.

-

Incubate at 70°C for 1 hour to saponify the fatty acids.

-

Cool the tubes to room temperature and acidify the mixture by adding 200 µL of concentrated HCl.

-

Extract the fatty acids by adding 2 mL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.

-

Transfer the upper hexane phase to a new tube and repeat the extraction of the aqueous phase with another 2 mL of hexane.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried fatty acids in a small volume of a suitable solvent and add to a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

In Vitro ω-Hydroxylation Assay

This protocol is a representative method for measuring the activity of CYP4F22.

Objective: To measure the ω-hydroxylation of a C30 fatty acid by CYP4F22.

Materials:

-

Recombinant human CYP4F22 and cytochrome P450 reductase co-expressed in a system like baculovirus-infected insect cells.

-

C30:0 fatty acid substrate.

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

LC-MS/MS system for product analysis.

Procedure:

-

Prepare the reaction mixture in a glass tube. For a 200 µL reaction, combine:

-

100 µL of 2x reaction buffer.

-

20 µL of the NADPH generating system.

-

10 µL of C30:0 fatty acid substrate (e.g., in ethanol, final concentration 10-50 µM).

-

Microsomes containing recombinant CYP4F22 and reductase (e.g., 10-20 pmol of CYP4F22).

-

Make up to 200 µL with water.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate at 37°C for 30-60 minutes with shaking.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add an internal standard (e.g., a deuterated ω-hydroxy fatty acid).

-

Extract the lipids by adding 1 mL of ethyl acetate, vortexing, and centrifuging.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the formation of ω-hydroxy C30:0 fatty acid by LC-MS/MS.

Quantification of C30-Ceramides from Skin by LC-MS/MS

Objective: To extract and quantify C30-ceramides from a skin sample.

Materials:

-

Skin biopsy or stratum corneum sample.

-

Homogenizer.

-

Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v).

-

Internal standards (e.g., C17:0-ceramide and a deuterated this compound if available).

-

LC-MS/MS system with a C18 column.

Procedure:

-

Sample Preparation:

-

Weigh the tissue sample.

-

Add the internal standards.

-

Homogenize the sample in the extraction solvent.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or Folch extraction by adding chloroform, methanol, and water in a ratio that forms a biphasic system.

-

Vortex and centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:isopropanol, 1:1 v/v).

-

Inject the sample onto a C18 column.

-

Use a gradient elution with mobile phases such as water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol with the same additives (Mobile Phase B).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C30-ceramides and the internal standards.

-

-

Quantification:

-

Generate a standard curve using synthetic this compound standards.

-

Calculate the concentration of C30-ceramides in the sample based on the peak area ratio to the internal standard and the standard curve.

-

Visualization of Workflows and Pathways

This compound Synthesis Pathway

Experimental Workflow for this compound Analysis

Conclusion

The synthesis of C30-ceramides is a specialized pathway involving the coordinated action of ELOVL4, CYP4F22, and CerS3. These ultra-long-chain ceramides are of significant interest due to their essential role in skin barrier function and their potential involvement in various pathological conditions. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the regulation of this pathway and the biological roles of C30-ceramides, with the ultimate goal of developing new therapeutic strategies for related disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC 2.3.1.298 [iubmb.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative study of stratum corneum ceramides contents in patients with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of C30-Ceramides in Fortifying the Skin's Permeability Barrier: A Technical Guide

For Immediate Release

[City, State] – [Date] – An in-depth technical guide released today elucidates the critical function of C30-ceramides and other very long-chain ceramides (B1148491) (VLC-CERs) in maintaining the structural integrity and barrier function of the human skin. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current research on the biosynthesis, structural importance, and signaling pathways of these essential lipids.

The skin's outermost layer, the stratum corneum (SC), serves as the primary defense against environmental stressors and prevents excessive water loss. The efficacy of this barrier is largely attributed to a highly organized lipid matrix, of which ceramides are a major component, constituting approximately 50% by weight. Among the diverse classes of ceramides, those with very long acyl chains (C28-C36), including C30-ceramides, are indispensable for the formation of the impermeable lipid lamellae that are characteristic of a healthy skin barrier.

Quantitative Impact of Very Long-Chain Ceramides on Skin Barrier Function

Quantitative analyses have demonstrated a direct correlation between the abundance of VLC-CERs and the robustness of the skin barrier. A key indicator of barrier function is Transepidermal Water Loss (TEWL), with lower values signifying a more effective barrier. Studies in murine models have provided stark evidence of the importance of these lipids.

| Condition | C28:0 Ceramide Level (Relative Abundance) | C30:0 Ceramide Level (Relative Abundance) | Transepidermal Water Loss (TEWL) | Reference |

| Wild-type Mice | Normal | Normal | ~12% body water loss in 210 min | [1] |

| ELOVL4 Deficient Mice | Substantially Reduced | Absent/Barely Detectable | Rapid water loss (~12% in 210 min) | [1][2] |

Table 1: Impact of ELOVL4 Deficiency on Very Long-Chain Ceramide Levels and Skin Barrier Function in Neonatal Mice. ELOVL4 is a fatty acid elongase crucial for the synthesis of VLC-CERs. Its absence leads to a dramatic decrease in C28 and a near-complete loss of C30 ceramides, resulting in a severely compromised skin barrier and neonatal lethality due to dehydration.[1][2]

Biosynthesis of C30-Ceramides: A Coordinated Enzymatic Cascade

The synthesis of C30-ceramides is a specialized process occurring in the endoplasmic reticulum of keratinocytes, involving a series of enzymatic reactions. Two key enzymes, Ceramide Synthase 3 (CERS3) and Fatty Acid Elongase 4 (ELOVL4), play a pivotal role in this pathway. CERS3 exhibits high selectivity for very-long-chain fatty acyl-CoAs (greater than C22), catalyzing their attachment to a sphingoid base to form a ceramide.[3][4] ELOVL4 is responsible for elongating fatty acid precursors beyond C26, providing the necessary substrates for CERS3 to produce VLC-CERs, including C30-ceramides.[2][5]

The expression of both ELOVL4 and CERS3 is upregulated during keratinocyte differentiation, ensuring that the production of VLC-CERs coincides with the formation of the stratum corneum.[6] This process is, in part, regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ, which act as transcription factors to enhance the expression of genes involved in ceramide synthesis.[7][8][9]

References

- 1. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Evaluation of intercellular lipid lamellae in the stratum corneum by polarized microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Keratinocytes rapidly readjust ceramide-sphingomyelin homeostasis and contain a phosphatidylcholine-sphingomyelin transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide stimulates ABCA12 expression via peroxisome proliferator-activated receptor {delta} in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of C30-Ceramide in Epidermal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal permeability barrier, essential for terrestrial life, is critically dependent on the intricate composition of lipids in the stratum corneum. Among these, ultra-long-chain ceramides (B1148491) (ULCCs), particularly those with a C30 acyl chain (C30-ceramides), play a fundamental structural and signaling role in the terminal differentiation of keratinocytes. This technical guide provides an in-depth exploration of the synthesis, regulation, and function of C30-ceramides in epidermal differentiation. We detail the enzymatic machinery responsible for their production, the transcriptional control mechanisms, and the profound impact of their absence on skin barrier integrity. Furthermore, this guide presents key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in dermatology and drug development.

Introduction: The Significance of Ultra-Long-Chain Ceramides

The epidermis is a constantly renewing stratified epithelium that undergoes a complex and highly regulated process of terminal differentiation. This process culminates in the formation of the stratum corneum, a resilient barrier composed of anucleated corneocytes embedded in a lipid-enriched extracellular matrix. Ceramides are the predominant lipid class in this matrix, accounting for approximately 50% of its weight and are crucial for its structural organization and barrier function.[1]

C30-ceramides belong to the class of ultra-long-chain ceramides (ULCCs), characterized by fatty acid chains of 26 carbons or more. These lipids are indispensable for the formation of a competent epidermal barrier. Their extended length allows them to span the lipid bilayers, contributing to the formation of a highly ordered and impermeable lamellar structure.[2][3] Beyond their structural importance, emerging evidence indicates that C30-ceramides and their synthesis pathways are integral to the signaling cascades that govern keratinocyte differentiation.

Deficiencies in C30-ceramide synthesis are linked to severe skin barrier defects, such as autosomal recessive congenital ichthyosis, highlighting their critical role in skin health.[4] Understanding the molecular mechanisms underlying the synthesis and function of C30-ceramides is therefore paramount for the development of novel therapeutic strategies for a range of dermatological disorders characterized by impaired barrier function.

The Synthesis of this compound: A Coordinated Enzymatic Effort

The production of C30-ceramides in the epidermis is a specialized process that relies on the coordinated action of two key enzymes: Fatty Acid Elongase 4 (ELOVL4) and Ceramide Synthase 3 (CERS3).

-

ELOVL4: The Provider of Ultra-Long-Chain Fatty Acids ELOVL4 is a crucial enzyme in the fatty acid elongation cycle, responsible for the synthesis of ultra-long-chain fatty acids (ULCFAs), including the C30 fatty acid precursor required for this compound synthesis. The expression of ELOVL4 is upregulated during keratinocyte differentiation, ensuring a sufficient supply of ULCFAs for ceramide production.

-

CERS3: The Master Synthesizer of Ultra-Long-Chain Ceramides CERS3 is a member of the ceramide synthase family and exhibits a high degree of specificity for ultra-long-chain fatty acyl-CoAs.[2] It catalyzes the N-acylation of a sphingoid base with the C30 fatty acyl-CoA produced by ELOVL4, yielding this compound. Similar to ELOVL4, the expression of CERS3 is also significantly increased during the differentiation of keratinocytes.[5] This coordinated upregulation of both enzymes ensures the efficient synthesis of C30-ceramides at the appropriate stage of epidermal differentiation.

The critical role of CERS3 is underscored by the severe phenotype observed in its absence. CERS3 knockout mice exhibit a complete loss of ceramides with acyl chains of C26 or longer, leading to a lethal disruption of the skin barrier and death shortly after birth due to excessive transepidermal water loss.[2][3][6]

Transcriptional Regulation: The Role of PPARβ/δ

The coordinated expression of CERS3 and ELOVL4 during keratinocyte differentiation is, in part, regulated by the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear hormone receptor that functions as a transcription factor.

Activation of PPARβ/δ has been shown to stimulate keratinocyte differentiation and lipid accumulation.[7] Mechanistic studies have demonstrated that treatment of keratinocytes with PPARβ/δ agonists leads to a significant upregulation of both CERS3 and ELOVL4 mRNA levels.[5] This indicates that PPARβ/δ is a key upstream regulator of the this compound synthesis pathway, linking lipid metabolism with the genetic program of epidermal differentiation.

This compound and its Impact on Epidermal Differentiation Markers

The absence of C30-ceramides has a profound impact on the expression and processing of key protein markers of epidermal differentiation. In CERS3-deficient skin, hallmarks of impaired differentiation are observed, including:

-

Deficient Cornification: An abnormal formation of the cornified envelope.[2][3]

-

Impaired Profilaggrin Processing: A defect in the processing of profilaggrin to filaggrin, a protein essential for the aggregation of keratin (B1170402) filaments and the hydration of the stratum corneum.[6]

Furthermore, the application of exogenous ceramides to keratinocyte cultures has been shown to modulate the expression of differentiation markers. Treatment with certain ceramides can increase the production of loricrin (a late differentiation marker) and involucrin (B1238512) (an early differentiation marker), suggesting a direct role for these lipids in signaling the differentiation cascade.[8][9]

Data Presentation

Table 1: Effect of CERS3 Knockout on Epidermal Ceramide Profile in Mice

| Ceramide Species | Wild-Type (+/+) | Heterozygous (+/d) | Homozygous Knockout (d/d) |

| Free Ceramides (FA ≥ C28) | Present | Reduced | Absent |

| Esterified Ceramides (EOS) | Present | Reduced | Absent |

| Protein-Bound Ceramides (POS) | Present | Reduced | Absent |

| Free Ceramides (C24) | Present | Present | Significantly Reduced |

| (Data synthesized from Jennemann et al., 2012)[6] |

Table 2: Effect of PPARβ/δ Agonist on CERS3 and ELOVL4 mRNA Expression in Keratinocytes

| Treatment | Target Gene | Fold Change in mRNA Expression (vs. DMSO) |

| PPARβ/δ Agonist (L-165,041, 10 µM) | ELOVL4 | ~3.5-fold |

| CERS3 | ~2.5-fold | |

| PPARγ Agonist (Troglitazone, 7.5 µM) | ELOVL4 | ~2.0-fold |

| CERS3 | ~2.0-fold | |

| (Data is an approximation based on graphical representation from Mizutani et al., 2013)[5] |

Table 3: Phenotypic Consequences of CERS3 Deficiency in Neonatal Mice

| Phenotype | Observation in CERS3 Knockout Mice |

| Survival | Lethal, death shortly after birth |

| Transepidermal Water Loss (TEWL) | Significantly increased |

| Epidermal Barrier Function | Defective (assessed by dye penetration assay) |

| Histology | Hyperkeratosis, deficient cornification |

| Profilaggrin Processing | Impaired |

| Susceptibility to Infection | Increased (e.g., Candida albicans) |

| (Data synthesized from Jennemann et al., 2012)[2][3][6] |

Experimental Protocols

In Vitro Keratinocyte Differentiation

This protocol describes a common method for inducing keratinocyte differentiation in vitro using calcium.

Materials:

-

Primary human keratinocytes or a suitable cell line (e.g., HaCaT)

-

Keratinocyte growth medium (KGM) with low calcium (e.g., 0.07 mM)

-

Keratinocyte differentiation medium (KDM) with high calcium (e.g., 1.2 mM)

-

Cell culture plates

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Culture keratinocytes in KGM in cell culture plates until they reach approximately 80-90% confluency.

-

To induce differentiation, aspirate the KGM and wash the cells once with PBS.

-

Add KDM to the cells.

-

Culture the cells for the desired period (e.g., 24, 48, 72 hours), replacing the KDM every 48 hours.

-

Cells can be harvested at different time points for analysis of differentiation markers by qPCR, Western blot, or immunofluorescence.[10][11]

Lipid Extraction and Analysis of Ceramides by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of ceramides from cultured cells or tissue.

Materials:

-

Cell or tissue homogenate

-

Chloroform

-

Methanol

-

Internal standards for ceramides

-

LC-MS/MS system

Procedure:

-

Lipid Extraction:

-

Homogenize the cell or tissue sample.

-

Perform a liquid-liquid extraction using a chloroform/methanol solvent system. A common method is the Bligh and Dyer method.

-

Add internal standards to the sample prior to extraction for quantification.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS/MS system.

-

Separate the different ceramide species using a suitable liquid chromatography column (e.g., C18 reversed-phase).

-

Detect and quantify the ceramides using a mass spectrometer in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.[1][12]

-

Ceramide Synthase (CERS) Activity Assay

This protocol describes a common method to measure CERS activity in cell lysates.

Materials:

-

Cell lysate

-

Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1% fatty acid-free BSA)

-

Fatty acyl-CoA substrate (e.g., C30:0-CoA)

-

Sphingoid base substrate (e.g., sphinganine)

-

Internal standard (e.g., a ceramide with a unique mass)

-

Solvents for lipid extraction (chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Prepare cell lysates in the assay buffer.

-

Initiate the reaction by adding the fatty acyl-CoA and sphingoid base substrates to the cell lysate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Add the internal standard.

-

Analyze the newly synthesized ceramides by LC-MS/MS.

-

Calculate the CERS activity based on the amount of product formed per unit of protein per unit of time.

Visualization of Key Pathways and Workflows

Diagram 1: this compound Synthesis Pathway

Caption: The synthesis of this compound from fatty acid and sphingoid base precursors.

Diagram 2: Transcriptional Regulation of this compound Synthesis

Caption: PPARβ/δ activation upregulates CERS3 and ELOVL4 gene expression.

Diagram 3: Experimental Workflow for CERS3 Knockdown Analysis

Caption: Workflow for analyzing the effects of CERS3 knockdown in keratinocytes.

Conclusion and Future Directions

C30-ceramides are unequivocally essential for the formation of a functional epidermal barrier and play a significant role in orchestrating the complex process of keratinocyte differentiation. The synthesis of these ultra-long-chain lipids is tightly regulated, with the coordinated expression of CERS3 and ELOVL4 under the control of transcription factors such as PPARβ/δ.

The profound skin barrier defects observed in the absence of C30-ceramides underscore their importance and highlight the this compound synthesis pathway as a promising target for therapeutic intervention in skin disorders characterized by impaired barrier function. Future research should focus on further elucidating the downstream signaling pathways initiated by C30-ceramides and their metabolites, as well as exploring the potential of modulating CERS3 and ELOVL4 activity for the treatment of dermatological diseases. The development of small molecule activators of this pathway could offer novel therapeutic avenues for conditions such as atopic dermatitis, psoriasis, and various forms of ichthyosis.

References

- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of C30-Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and play critical roles in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[1][2] Among the diverse species of ceramides, C30-ceramide, an ultra-long-chain ceramide (ULC-Cer), has emerged as a key molecule in the formation and maintenance of the skin's permeability barrier. This technical guide provides an in-depth overview of the discovery, identification, and core functions of this compound, with a focus on its biosynthesis, analytical quantification, and established biological roles.

Data Presentation: Quantitative Analysis of Ceramide Levels

The quantification of specific ceramide species is crucial for understanding their physiological and pathological roles. Alterations in ceramide profiles, particularly in the stratum corneum, are associated with various skin conditions characterized by impaired barrier function, such as atopic dermatitis.

Table 1: Ceramide Composition in Healthy vs. Atopic Dermatitis (AD) Stratum Corneum

| Ceramide Species Category | Healthy Control (Relative Abundance %) | Atopic Dermatitis (Non-lesional) (Relative Abundance %) | Key Findings | Reference |

| Total Ceramides | Not significantly different | Not significantly different | Overall ceramide quantity may not differ, but composition is altered. | [3] |

| EO Ceramides (Long-chain) | Higher | Lower (p = 0.024) | A decrease in long-chain ceramides is a hallmark of AD. | [3] |

| C34 Ceramides (Short-chain) | Lower | Higher (p = 0.025) | An increase in shorter-chain ceramides is observed in AD. | [3] |

Table 2: General Ceramide Levels in Human Stratum Corneum

| Ceramide Class | Relative Abundance (%) in Healthy Human Stratum Corneum |

| Phytosphingosine-type | 34.7 |

| 6-hydroxy sphingosine-type | 45.4 |

| Sphingosine-type | ~10 |

Note: Specific quantitative values for this compound are often grouped with other ultra-long-chain ceramides in literature. The data presented reflects broader categories that include this compound.

Experimental Protocols

Accurate identification and quantification of this compound necessitate robust experimental protocols. The following sections detail the methodologies for lipid extraction and analysis.

Protocol 1: Total Lipid Extraction using the Bligh and Dyer Method

This method is a standard procedure for the extraction of total lipids from biological samples.

Materials:

-

Chloroform (B151607) (CHCl3)

-

Methanol (B129727) (MeOH)

-

Deionized water (dH2O)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

Procedure for Cell Cultures:

-

Wash cultured cells with cold PBS.

-

Add a 2:0.8 solution of Methanol:H2O and scrape the cells into the buffer.

-

Transfer the cell suspension to a glass tube.

-

Add 1 volume of Chloroform. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed can aid separation.

-

Collect the lower organic phase.

-

To the remaining upper phase, add another volume of Chloroform and re-extract.

-

Combine the lower organic phases.

-

Wash the combined organic phase by adding 3 volumes of the Methanol:H2O solution, vortexing, and allowing phases to separate.

-

Collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried lipid extract under vacuum until analysis.

Procedure for Tissue Samples:

-

Homogenize the tissue sample in a mixture of chloroform and methanol (typically 1:2 v/v).

-

Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), creating a two-phase system.

-

Vortex the mixture thoroughly.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

The extracted lipids can then be dried down for further analysis.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Materials:

-

C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% formic acid

-

Ceramide standards (including a this compound standard and an appropriate internal standard, e.g., a deuterated ceramide)

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase composition.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the ceramides using a gradient of Mobile Phase A and B. A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the more hydrophobic, longer-chain ceramides like this compound.

-

The flow rate is typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionize the eluted ceramides using positive ion mode ESI.

-

Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard. For ceramides, a common product ion at m/z 264 is often monitored, which results from the loss of the fatty acyl chain.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a well-defined pathway crucial for the formation of the epidermal barrier.

Caption: De novo synthesis pathway of this compound in the endoplasmic reticulum.

The expression of the key enzymes in this compound synthesis, ELOVL4 and CERS3, is regulated by transcription factors, particularly during keratinocyte differentiation.

Caption: Transcriptional regulation of ELOVL4 and CERS3 during keratinocyte differentiation.

While a specific signaling pathway initiated by this compound is not well-defined, ceramides, in general, are known to play a role in apoptosis.

Caption: Generalized ceramide-mediated apoptosis pathway.

The experimental workflow for the analysis of this compound from skin samples typically involves several key steps.

Caption: Experimental workflow for this compound analysis from skin samples.

Conclusion

This compound is a vital ultra-long-chain lipid, indispensable for the structural integrity and barrier function of the epidermis. Its biosynthesis is tightly regulated, particularly during keratinocyte differentiation, by the concerted action of ELOVL4 and CERS3. While robust methods for the identification and quantification of this compound are well-established, particularly utilizing LC-MS/MS, its role as a direct signaling molecule in pathways such as apoptosis is less clear and appears to be encompassed by the general activities of the broader ceramide class. Further research is warranted to elucidate any unique signaling functions of this compound that are distinct from its structural role and the recognized pro-apoptotic functions of other ceramide species. This guide provides a foundational understanding for researchers and professionals in drug development aiming to explore the multifaceted roles of this compound in skin health and disease.

References

- 1. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment - PMC [pmc.ncbi.nlm.nih.gov]

C30-Ceramide and Associated Genetic Disorders: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain ceramides (B1148491) (VLC-ceramides), particularly those with acyl chains of 30 carbons (C30), are critical lipid molecules essential for the proper function of several tissues, including the retina, brain, and skin. The biosynthesis of these specialized lipids is critically dependent on the fatty acid elongase ELOVL4. Genetic mutations in the ELOVL4 gene disrupt the production of C30 and other VLC-fatty acid precursors, leading to a deficiency in VLC-ceramides. This deficiency is the underlying cause of a spectrum of severe, tissue-specific genetic disorders, including Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and certain neuro-ichthyotic syndromes. This guide provides an in-depth overview of C30-ceramide biosynthesis, its role in cellular function, the pathophysiology of associated genetic disorders, and the experimental methodologies used to investigate these conditions.

Introduction to this compound

Ceramides are a class of sphingolipids composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. They are not only structural components of cellular membranes but also potent bioactive molecules involved in signaling pathways that regulate apoptosis, cell growth, and senescence.[1][2][3] The length of the fatty acid chain is a key determinant of a ceramide's biological function.

This compound belongs to the family of very long-chain (VLC) ceramides, characterized by fatty acid chains of 26 carbons or more. These lipids are particularly enriched in specific tissues where they perform specialized functions. For instance, in the skin, VLC-ceramides (specifically ω-O-acylceramides) are indispensable for forming the epidermal permeability barrier that prevents water loss.[4] In the retina and brain, they are crucial for neuronal survival and function.[5] The biosynthesis of C30-ceramides is a multi-step process localized to the endoplasmic reticulum (ER).

Biosynthesis of this compound

The production of this compound begins with the synthesis of its very long-chain fatty acid (VLC-FA) precursor, a process catalyzed by the ELOVL family of enzymes.

-

VLC-FA Elongation: The enzyme ELOVL4 is uniquely responsible for the final elongation steps that produce saturated and polyunsaturated VLC-FAs with chain lengths of C28 and greater.[5] It sequentially adds two-carbon units to a growing fatty acyl-CoA chain.

-

Ceramide Synthesis: The newly synthesized C30 fatty acyl-CoA is then attached to a sphingoid base (like sphingosine) by a Ceramide Synthase (CERS) enzyme. CERS3, in particular, is known to produce VLC-ceramides and is often co-expressed with ELOVL4 in tissues requiring these lipids.[6]

-

Desaturation: The resulting dihydroceramide (B1258172) is then converted to ceramide by dihydroceramide desaturase.[7]

This pathway highlights ELOVL4 as the rate-limiting and critical enzyme for the production of the C30 acyl chain necessary for this compound synthesis.

Caption: Simplified workflow of this compound synthesis.

Genetic Disorders Associated with ELOVL4 Mutations

Mutations in the ELOVL4 gene are linked to a group of autosomal dominant diseases, each with distinct, tissue-specific pathologies. The common thread among them is the disruption of VLC-FA and, consequently, this compound synthesis.[5][8]

| Disorder | Gene | Inheritance | Primary Tissues Affected | Pathophysiology Summary |

| Stargardt-like Macular Dystrophy (STGD3) | ELOVL4 | Autosomal Dominant | Retina (Photoreceptors) | Truncated ELOVL4 protein aggregates in the ER, causing ER stress and photoreceptor apoptosis. Leads to a loss of VLC-PUFAs and progressive vision loss.[9][10] |

| Spinocerebellar Ataxia 34 (SCA34) | ELOVL4 | Autosomal Dominant | Brain (Cerebellum) | Mutant ELOVL4 leads to neuronal dysfunction and death, likely due to a deficiency in VLC-SFAs essential for synaptic signaling.[5][8] |

| Neuro-ichthyotic Syndromes | ELOVL4 | Autosomal Recessive / Dominant | Skin, Brain | Loss of functional ELOVL4 depletes skin of ultra long-chain ω-O-acylceramides, leading to a defective epidermal barrier, severe water loss, seizures, and neonatal lethality in severe cases.[4][8] |

Stargardt-like Macular Dystrophy (STGD3)

STGD3 is a juvenile-onset macular degeneration characterized by the progressive loss of central vision.[11] The most common mutations in ELOVL4 for STGD3 are premature stop codons that result in a truncated protein. This mutant protein not only loses its enzymatic function but also exerts a dominant-negative effect on the wild-type protein, forming aggregates in the ER that trigger the unfolded protein response and ultimately lead to photoreceptor cell death.[9][10] The resulting deficiency of VLC-FAs and their ceramide derivatives disrupts photoreceptor membrane integrity and function.[12] Pathological accumulation of other ceramide species (e.g., C16, C18) has also been observed in mouse models, contributing to RPE atrophy by destabilizing gap junctions.[13][14]

Spinocerebellar Ataxia 34 (SCA34)

SCA34 is a neurodegenerative disorder caused by different mutations in ELOVL4. The clinical presentation includes progressive ataxia, resulting from the degeneration of cerebellar neurons. The underlying mechanism is believed to be a deficiency in the specific VLC-saturated fatty acids (VLC-SFAs) that ELOVL4 produces in the brain.[5] These VLC-SFAs are critical components of neuronal membranes and are involved in synaptic vesicle function and neurotransmitter release.[12]

Skin Barrier Diseases

In the skin, ELOVL4 is essential for producing the ultra long-chain fatty acids (≥C28) required for the synthesis of ω-O-acylceramides. These specialized ceramides are the key lipids that form the covalent lipid envelope of the stratum corneum, creating a waterproof barrier.[4] Mutations that abolish ELOVL4 function lead to a catastrophic failure of this barrier. Mouse models lacking functional Elovl4 die shortly after birth from dehydration.[4] Analysis of the epidermis in these models reveals a stark depletion of the required VLC-FAs and ω-O-acylceramides, as detailed in the table below.

| Lipid Fraction (Epidermis) | Fatty Acid Chain Length | Change in Elovl4 Knockout vs. Wild-Type | Reference |

| Ceramide/Glucosylceramide | Non-hydroxy FA (>C30) | Not Detectable | [4] |

| α-hydroxy FA (≥C28) | Significantly Diminished | [4] | |

| ω-hydroxy FA (>C30) | Significantly Diminished | [4] | |

| Free Fatty Acids (FFA) | Non-hydroxy FFA (>C28) | Not Detectable | [4] |

| 2-hydroxy FFA (>C26) | Markedly Diminished | [4] | |

| ω-hydroxy FFA (>C28) | Markedly Diminished | [4] |

Role of Ceramide in Cellular Signaling

Beyond their structural roles, ceramides are pivotal second messengers in stress response pathways. An accumulation of certain ceramide species, often induced by stimuli like inflammatory cytokines or chemotherapeutic agents, can trigger programmed cell death (apoptosis).[2][15][16]

Ceramide can initiate apoptosis through several mechanisms:

-

Mitochondrial Pathway: Ceramide can accumulate in mitochondrial membranes, leading to the formation of channels or general permeabilization. This results in the release of cytochrome c, which activates the caspase cascade.[1][17]

-

Protein Phosphatase Activation: Ceramide activates protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt.[1]

-

Caspase-Independent Pathway: Ceramide can also induce apoptosis through caspase-independent mechanisms, such as the nuclear translocation of apoptosis-inducing factor (AIF).[17]

The specific outcome of ceramide signaling is highly dependent on its acyl chain length, subcellular location, and the metabolic context of the cell.

Caption: Key pathways in ceramide-induced apoptosis.

Experimental Protocols and Methodologies

Investigating the role of C30-ceramides requires specialized techniques for lipid analysis and molecular biology.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific ceramide species from complex biological samples.[18][19]

Protocol Outline:

-

Lipid Extraction:

-

Homogenize tissue or cell samples.

-

Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[19]

-

Collect the lower organic phase containing the lipids.

-

For plasma samples, an additional purification step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids.[18]

-

-

Internal Standards:

-

Spike the sample with known quantities of non-physiological odd-chain ceramide standards (e.g., C17-ceramide, C25-ceramide) for accurate quantification.[18]

-

-

Chromatographic Separation:

-

Inject the extracted lipid sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Separate lipid species using a reverse-phase C8 or C18 column with a gradient of organic solvents.[19]

-

-

Mass Spectrometry Analysis:

-

Ionize the separated lipids using Electrospray Ionization (ESI).

-

Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning mode. For ceramides, a characteristic fragment ion at m/z 264 is often monitored.[20]

-

Quantify this compound by comparing its peak area to that of the internal standard against a calibration curve.

-

Caption: Workflow for ceramide analysis by LC-MS/MS.

Cell-Based Assays for Biosynthesis

To study the synthesis of VLC-ceramides, researchers often use cell culture models.[6]

Protocol Outline:

-

Cell Culture: Culture a suitable cell line, such as HEK 293T cells, which do not endogenously produce significant levels of VLC-ceramides.

-

Transfection: Co-transfect the cells with expression plasmids encoding the enzymes of interest, for example, 3xFLAG-ELOVL4 and 3xFLAG-CERS3.

-

Metabolic Labeling: Incubate the transfected cells with a labeled precursor, such as [³H]sphingosine, for a defined period (e.g., 4 hours).

-

Lipid Extraction: Extract total lipids from the cells.

-

Analysis: Separate the labeled ceramides by chain length using reverse-phase Thin-Layer Chromatography (TLC) and visualize them by autoradiography. The appearance of bands corresponding to ≥C26 ceramides confirms the functional activity of the expressed enzymes.[6]

Therapeutic Strategies and Future Directions

The direct link between ELOVL4 dysfunction, this compound deficiency, and severe genetic disease presents clear opportunities for therapeutic intervention.

-

Dietary Supplementation: For some ELOVL4-related diseases, providing the missing VLC-FAs through dietary supplementation has shown partial rescue of phenotypes in rodent models.[21] This suggests a potential therapeutic avenue for patients.

-

Modulating Ceramide Metabolism: In diseases where ceramide accumulation is pathogenic (e.g., Stargardt disease), strategies to lower ceramide levels could be beneficial.[13] This could involve inhibiting enzymes in the de novo synthesis pathway or promoting ceramide degradation.[7][22]

-

Gene Therapy: For monogenic disorders like those caused by ELOVL4 mutations, gene replacement therapy remains a long-term goal, particularly for retinal and neurological conditions.

Future research should focus on further elucidating the specific downstream signaling effects of this compound deficiency versus the toxicity of mutant ELOVL4 protein aggregates. A deeper understanding of these mechanisms will be crucial for developing targeted and effective therapies for these devastating genetic disorders.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of ceramide in coordinating cellular responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 6. Essential role of the cytochrome P450 CYP4F22 in the production of acylceramide, the key lipid for skin permeability barrier formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELOVL4 - Wikipedia [en.wikipedia.org]

- 9. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. Defective Lipid Transport and Biosynthesis in Recessive and Dominant Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Distinct mouse models of Stargardt disease display differences in pharmacological targeting of ceramides and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ELOVL4 mutations: Two sides of the same coin [asbmb.org]

- 22. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of C30-Ceramide in Neuronal Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules in the central nervous system, modulating processes from neuronal development and myelination to apoptosis and neurodegeneration. Among these, the ultra-long-chain ceramides, particularly C30-ceramide, are emerging as key players in maintaining the structural integrity and function of neuronal tissues. This technical guide provides a comprehensive overview of the physiological relevance of this compound, detailing its synthesis, function, and involvement in signaling pathways. We present quantitative data on ceramide levels in neuronal tissues, detailed experimental protocols for their study, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in neuroscience and drug development.

Introduction: The Significance of Ultra-Long-Chain Ceramides in Neuronal Health

Sphingolipids are a major class of lipids in the brain, where they are not only structural components of cell membranes but also act as bioactive molecules in a variety of cellular processes.[1][2] Ceramides form the backbone of all complex sphingolipids and are increasingly recognized for their roles as intracellular messengers.[3] The N-acyl chain length of ceramides can vary significantly, and this structural diversity dictates their specific biological functions.[3][4] Ultra-long-chain ceramides (ULCCs), those with acyl chains of 28 carbons or more, including this compound, are particularly enriched in neuronal tissues. Their unique biophysical properties contribute to the formation of highly ordered and stable membrane domains, which are essential for the proper function of the myelin sheath and neuronal membranes.[1][4]

Dysregulation of ceramide metabolism has been implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[5][6] Understanding the specific roles of different ceramide species, such as this compound, is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

Synthesis and Metabolism of this compound in Neuronal Tissues

Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine (B13886).[7][8][9] The de novo synthesis pathway, occurring primarily in the endoplasmic reticulum, is the main source of this compound.

The acyl chain length of ceramides is determined by a family of six ceramide synthases (CerS), each with a specific substrate preference for fatty acyl-CoAs.[10][11] While CerS3 is responsible for the synthesis of very-long-chain ceramides in the skin and testes, its expression in the brain is negligible.[10] In neuronal tissues, Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, with a substrate preference for acyl-CoAs ranging from C20 to C26.[4][12] Although direct enzymatic assays specifically demonstrating C30-CoA utilization by CerS2 are not widely documented, its known promiscuity towards longer-chain acyl-CoAs makes it the most probable catalyst for this compound synthesis in the brain.

Diagram of this compound Synthesis

Physiological Functions of this compound in Neuronal Tissues

The exceptionally long acyl chain of this compound confers unique biophysical properties that are critical for several functions in the nervous system.

Myelin Sheath Integrity

The myelin sheath, a multi-layered membrane that insulates axons, is highly enriched in sphingolipids, including ULCCs. The long, saturated acyl chain of this compound allows for strong van der Waals interactions with neighboring lipids, leading to the formation of tightly packed, highly ordered membrane domains. This contributes to the stability and low permeability of the myelin sheath, which is essential for rapid saltatory conduction of nerve impulses.[13]

Regulation of Membrane Fluidity and Lipid Rafts

This compound influences the fluidity and organization of neuronal membranes. By promoting the formation of gel-phase domains, it can modulate the lateral organization of membrane proteins and lipids. This compound is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[14][15] The presence of this compound in these rafts can influence the activity of resident proteins, such as ion channels and receptors.

Neuronal Development and Differentiation